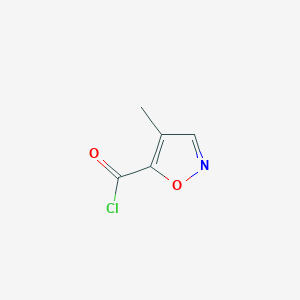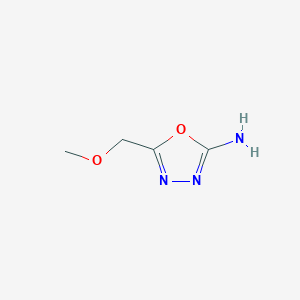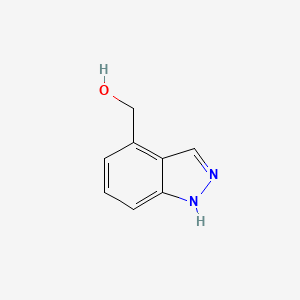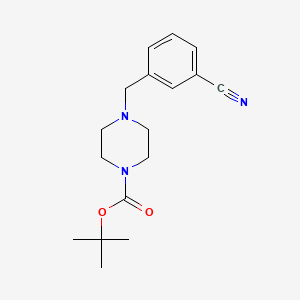![molecular formula C13H17F3N2O B1322668 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline CAS No. 325457-64-5](/img/structure/B1322668.png)
4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
Übersicht
Beschreibung
“4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline” is a chemical compound with the empirical formula C13H17F3N2O. It has a molecular weight of 274.28200 . This compound is a part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), an aniline group (a phenyl group attached to an amino group), and a 1-methylpiperidin-4-yl group. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen
Building Blocks in Chemical Synthesis
This compound is used as a building block in chemical synthesis . It is a heterocyclic compound that can be used to construct more complex molecules. This makes it valuable in the field of synthetic chemistry, where it can be used to create a wide variety of chemical structures for further study and potential applications .
5-HT6 Receptor Antagonists
The compound has been used in the synthesis of a novel series of [3-[(1-Methylpiperidin-4-yl)methyl] arylsulfonyl]-1H-indole derivatives, which are potent and selective 5-HT6 receptor (5-HT6R) antagonists . These antagonists have shown potential in improving cognitive function in numerous animal models, making them of interest for the treatment of cognitive decline associated with neurological disorders such as Alzheimer’s disease and Schizophrenia .
Anticancer Activity
The compound has been associated with significant antiproliferative activities against certain cancer cell lines . Specifically, compounds with the 1-methylpiperidin-4-yl group, such as “4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline”, have shown higher antiproliferative activities than those without this group . This suggests potential applications in the development of new anticancer drugs .
Pharmacokinetic Profile
The lead compound from the series of 5-HT6R antagonists, which includes “4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline”, has demonstrated a good pharmacokinetic profile . This means that the compound has favorable properties in terms of absorption, distribution, metabolism, and excretion, which are critical factors in the development of effective and safe drugs .
Selectivity and Safety
The lead compound from the series of 5-HT6R antagonists has shown excellent selectivity and no Cytochrome P450 liabilities . This suggests that the compound is selective for its target (5-HT6R) and is unlikely to interact with Cytochrome P450 enzymes, which are involved in drug metabolism and can cause drug-drug interactions . This is an important consideration in drug development, as it can influence the safety and efficacy of a potential drug .
Potential for Further Research
Given its various applications and properties, “4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline” is a compound of interest for further research. It could be used to synthesize new compounds with potential therapeutic applications, or its properties could be studied in more detail to better understand its mechanisms of action and potential effects on biological systems .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1-methylpiperidin-4-yl)oxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCJYWMLKZJUNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623317 | |
| Record name | 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325457-64-5 | |
| Record name | 4-[(1-Methyl-4-piperidinyl)oxy]-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=325457-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

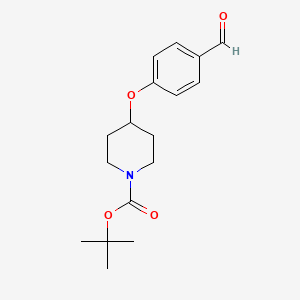


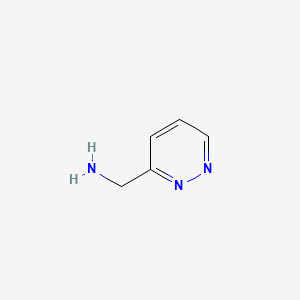
![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)

